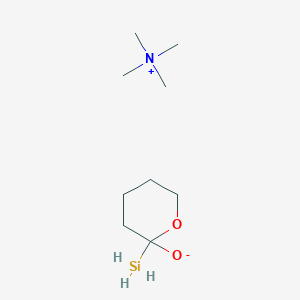

Tetramethylazanium 2-silyloxan-2-olate

Descripción

Tetramethylazanium 2-silyloxan-2-olate is a quaternary ammonium compound characterized by a tetramethylazanium (tetramethylammonium) cation paired with a 2-silyloxan-2-olate anion. The silyloxan moiety introduces silicon-oxygen bonding, which influences its reactivity, stability, and applications.

Propiedades

Fórmula molecular |

C9H23NO2Si |

|---|---|

Peso molecular |

205.37 g/mol |

Nombre IUPAC |

2-silyloxan-2-olate;tetramethylazanium |

InChI |

InChI=1S/C5H11O2Si.C4H12N/c6-5(8)3-1-2-4-7-5;1-5(2,3)4/h1-4H2,8H3;1-4H3/q-1;+1 |

Clave InChI |

IRWJGBOKJNSZNX-UHFFFAOYSA-N |

SMILES canónico |

C[N+](C)(C)C.C1CCOC(C1)([O-])[SiH3] |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Tetrametilazanio 2-sililoxoan-2-olato se puede sintetizar mediante la reacción de hidróxido de tetrametilamonio con un agente sililante. La reacción normalmente ocurre bajo condiciones suaves e implica la formación del anión sililoxoanolato. La reacción general es la siguiente: [ \text{N(CH}_3\text{)}_4\text{OH} + \text{R}_3\text{SiX} \rightarrow \text{N(CH}_3\text{)}_4\text{[SiR}_3\text{O]} + \text{HX} ] donde ( \text{R}_3\text{SiX} ) es un agente sililante como el cloruro de trimetilsililo.

Métodos de producción industrial

La producción industrial de tetrametilazanio 2-sililoxoan-2-olato implica la síntesis a gran escala utilizando condiciones de reacción similares a las del laboratorio. El proceso se optimiza para obtener un alto rendimiento y pureza, a menudo involucrando reactores de flujo continuo y sistemas automatizados para garantizar la calidad constante del producto.

Análisis De Reacciones Químicas

Tipos de reacciones

Tetrametilazanio 2-sililoxoan-2-olato experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar derivados de silanol.

Reducción: Las reacciones de reducción pueden conducir a la formación de derivados de silano.

Sustitución: El anión sililoxoanolato puede participar en reacciones de sustitución nucleofílica, reemplazando otros grupos en moléculas orgánicas.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución nucleofílica a menudo implican reactivos como haluros de alquilo en condiciones básicas.

Productos principales

Oxidación: Derivados de silanol.

Reducción: Derivados de silano.

Sustitución: Varios compuestos orgánicos sustituidos dependiendo de los reactivos utilizados.

Aplicaciones Científicas De Investigación

Tetrametilazanio 2-sililoxoan-2-olato tiene varias aplicaciones de investigación científica:

Química: Utilizado como reactivo en síntesis orgánica, particularmente en reacciones de sililación.

Biología: Investigado por su posible uso en ensayos bioquímicos y como agente estabilizador para enzimas.

Medicina: Explorado por su potencial en sistemas de administración de fármacos debido a sus propiedades químicas únicas.

Industria: Utilizado en la producción de productos químicos y materiales especiales, incluidos recubrimientos y adhesivos.

Mecanismo De Acción

El mecanismo de acción del tetrametilazanio 2-sililoxoan-2-olato implica su capacidad para actuar como nucleófilo o electrófilo en varias reacciones químicas. El catión tetrametilamonio puede estabilizar las cargas negativas, mientras que el anión sililoxoanolato puede participar en ataques nucleofílicos. Esta doble funcionalidad lo convierte en un compuesto versátil en la síntesis química.

Comparación Con Compuestos Similares

Key Features :

- Structure : The cation (N(CH₃)₄⁺) is a common quaternary ammonium ion, while the anion incorporates a silicon-oxygen framework.

- Applications : Likely used in organic synthesis, catalysis, or as a specialty reagent due to its dual ionic and silicon-based reactivity.

- Stability : The silyloxan group may confer hydrolytic sensitivity compared to purely organic anions.

Comparison with Similar Compounds

Tetramethylammonium Hydroxide (TMAH)

Structural Differences :

Functional Comparison :

Research Findings :

Trisilylamine (H₉NSi₃)

Structural Differences :

Functional Comparison :

Research Findings :

Other Silicon-Containing Ionic Liquids

These comparisons highlight:

- Silicon-Driven Reactivity : Silicon enhances thermal stability but may complicate purification due to siloxane formation.

- Industrial Relevance : Silicon-containing ionic liquids are emerging in green chemistry for solvent-free reactions.

Key Trends :

Ionic vs. Neutral Structures : The target compound’s ionic nature differentiates it from neutral silicon amines (e.g., trisilylamine) but aligns with TMAH’s corrosive profile.

Silicon Impact : The silyloxan group introduces unique hazards, such as silane gas release during decomposition, which are absent in TMAH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.